Cas no 87294-25-5 (Benzenamine, 3-chloro-4-[2-methyl-4-(1-methylethyl)phenoxy]-)
87294-25-5 structure
Product Name:Benzenamine, 3-chloro-4-[2-methyl-4-(1-methylethyl)phenoxy]-
CAS No:87294-25-5
MF:C16H18ClNO
MW:275.773223400116
CID:657896
PubChem ID:71413205
Update Time:2025-04-19
Benzenamine, 3-chloro-4-[2-methyl-4-(1-methylethyl)phenoxy]- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-chloro-4-[2-methyl-4-(1-methylethyl)phenoxy]-
- 3-chloro-4-(2-methyl-4-propan-2-ylphenoxy)aniline
- 3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline
- DTXSID70832734
- 87294-25-5
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- Inchi: 1S/C16H18ClNO/c1-10(2)12-4-6-15(11(3)8-12)19-16-7-5-13(18)9-14(16)17/h4-10H,18H2,1-3H3
- InChI Key: LWVKSUNAFBIPTH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OC1C=CC(=CC=1C)C(C)C)N
Computed Properties
- Exact Mass: 275.1076919g/mol
- Monoisotopic Mass: 275.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 35.2Ų
Benzenamine, 3-chloro-4-[2-methyl-4-(1-methylethyl)phenoxy]- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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